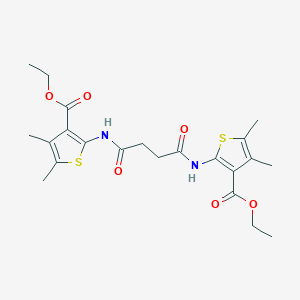
6-(Acetylamino)-3-ethyl-2-methyl-1,3-benzothiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ACETAMIDO-3-ETHYL-2-METHYL-1,3-BENZOTHIAZOL-3-IUM: is a heterocyclic compound that belongs to the benzothiazolium family This compound is characterized by the presence of an acetamido group, an ethyl group, and a methyl group attached to the benzothiazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ACETAMIDO-3-ETHYL-2-METHYL-1,3-BENZOTHIAZOL-3-IUM typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to cyclization with ethyl and methyl substituents under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzothiazolium core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted derivatives with modified chemical and physical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or a ligand in biochemical assays.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the formulation of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 6-ACETAMIDO-3-ETHYL-2-METHYL-1,3-BENZOTHIAZOL-3-IUM involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
2,3-DIMETHYLBENZOTHIAZOLIUM IODIDE: This compound shares a similar benzothiazolium core but differs in the substituents attached to the core.
3-ETHYL-2-METHYLBENZOTHIAZOLIUM IODIDE: Another similar compound with slight variations in the substituents.
Uniqueness: 6-ACETAMIDO-3-ETHYL-2-METHYL-1,3-BENZOTHIAZOL-3-IUM is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This differentiates it from other benzothiazolium derivatives and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N2OS+ |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-(3-ethyl-2-methyl-1,3-benzothiazol-3-ium-6-yl)acetamide |
InChI |
InChI=1S/C12H14N2OS/c1-4-14-9(3)16-12-7-10(13-8(2)15)5-6-11(12)14/h5-7H,4H2,1-3H3/p+1 |
InChI Key |
SSMCOSFGOVEUHL-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC(=C2)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[({[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11680331.png)

![(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680340.png)
![8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11680347.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11680354.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11680362.png)
![2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol](/img/structure/B11680364.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11680370.png)

![Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11680382.png)
![(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11680383.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11680390.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N'-[(1E,2Z)-3-(2-furyl)prop-2-enylidene]acetohydrazide](/img/structure/B11680397.png)
![2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11680414.png)
